![molecular formula C15H17N3 B1679695 2-benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine CAS No. 1065110-62-4](/img/structure/B1679695.png)
2-benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with a suitable pyrimidine derivative, followed by cyclization to form the azepine ring . The reaction conditions often require the use of a base, such as sodium hydride, and an organic solvent, such as dimethylformamide, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups .
Scientific Research Applications
Medicinal Chemistry
1. Antidepressant Activity
Research indicates that compounds similar to 2-benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine exhibit antidepressant properties. Studies have shown that modifications to the pyrimidine structure can enhance serotonin reuptake inhibition, a key mechanism in treating depression .
2. Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. Its structural analogs have been evaluated for their ability to inhibit cancer cell proliferation in vitro. The mechanism appears to involve the induction of apoptosis in cancer cells, making it a candidate for further exploration in oncology .
3. Neuroprotective Effects
The neuroprotective potential of this compound has been investigated in models of neurodegenerative diseases. It has shown promise in reducing oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease .
Pharmacological Applications
1. Receptor Modulation
this compound has been studied for its effects on various neurotransmitter receptors. Its structural features allow it to interact with dopamine and serotonin receptors, which could lead to applications in treating mood disorders and schizophrenia .
2. Antimicrobial Activity
Some derivatives of this compound have demonstrated antimicrobial properties against a range of pathogens. This suggests potential applications in developing new antibiotics or antifungal agents, particularly amid rising antibiotic resistance .
Case Studies
Mechanism of Action
The compound exerts its effects primarily through its action as a serotonin receptor agonist. It selectively activates the serotonin 2C receptor, which plays a role in various physiological processes, including mood regulation and bladder control . The activation of this receptor leads to a cascade of intracellular signaling pathways that mediate the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine hydrochloride
- 2,5β,9,9-Tetramethyl-6,7,8,9-tetrahydro-5H-benzocycloheptene
Uniqueness
This compound is unique due to its specific structure that allows selective activation of the serotonin 2C receptor, distinguishing it from other compounds that may have broader or different receptor activity profiles .
Biological Activity
2-Benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine is a heterocyclic compound with potential therapeutic applications. Its unique structure allows for various biological interactions, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H17N3
- Molecular Weight : 239.32 g/mol
- Structure : The compound features a pyrimidine ring fused with an azepine structure, contributing to its diverse biological activity.
Antidepressant and Anxiolytic Effects
Research indicates that compounds structurally related to this compound exhibit antidepressant and anxiolytic activities. A study on related tetrahydropyrimidones demonstrated that several derivatives showed significant central nervous system (CNS) effects, including both stimulation and depression at varying doses. For instance:
- The 3,4-dichlorobenzyl derivative displayed low effective doses for antitetrabenazine and antipentylenetetrazol activities (17 mg/kg and 23 mg/kg respectively) .
Antiproliferative Activity
Another aspect of interest is the antiproliferative activity against cancer cell lines. Compounds with similar structures have shown significant inhibitory effects on human tumor cell lines with GI50 values ranging from nanomolar to micromolar concentrations. This suggests that this compound may possess anticancer properties .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Serotonin Receptor Modulation : Similar compounds have been noted for their interaction with serotonin receptors which play a crucial role in mood regulation.
- GABAergic Activity : The anxiolytic effects may be mediated through GABA receptor modulation.
Data Summary
Biological Activity | Effect | Reference |
---|---|---|
Antidepressant | Significant CNS stimulation/depression | |
Anxiolytic | Effective in reducing anxiety symptoms | |
Antiproliferative | Inhibitory effects on tumor cell lines |
Case Studies
- CNS Activity Evaluation : In a study assessing the CNS effects of related tetrahydropyrimidones in mice, various compounds were tested for their ability to induce stimulation or depression. The results indicated a nuanced profile where certain compounds could induce both effects depending on dosage .
- Anticancer Screening : A series of tests conducted on human cancer cell lines revealed that derivatives similar to this compound exhibited potent antiproliferative activity. These findings highlight the potential for further development in cancer therapeutics .
Properties
IUPAC Name |
2-benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3/c1-2-4-12(5-3-1)10-15-17-11-13-6-8-16-9-7-14(13)18-15/h1-5,11,16H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWQBSKNHUVZLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=NC(=NC=C21)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1065110-62-4 | |
Record name | 1065110-62-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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